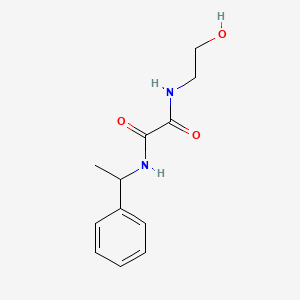

N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

Description

N1-(2-Hydroxyethyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative featuring a 2-hydroxyethyl group on one nitrogen atom and a 1-phenylethyl group on the other. Oxalamides are characterized by their two amide groups linked by a central oxalyl backbone, enabling diverse hydrogen-bonding interactions and conformational flexibility . The following comparison focuses on structurally and functionally analogous oxalamides to infer its properties.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNSOBNRFMWXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, also referred to as HEPA, is a compound belonging to the oxamide family. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of HEPA, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.271 g/mol

- CAS Number : 339204-35-2

Biological Properties

HEPA exhibits several biological properties that make it a candidate for various therapeutic applications:

1. Anti-inflammatory Activity

Research indicates that HEPA can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.

2. Antioxidant Activity

HEPA acts as a radical scavenger, protecting cells from oxidative stress. Its antioxidant capacity has been demonstrated in vitro, suggesting its potential use in preventing oxidative damage associated with various diseases.

3. Antitumor Activity

Preliminary studies have shown that HEPA possesses anticancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms underlying its antitumor effects are currently under investigation.

Case Studies

- In Vitro Studies :

- A study evaluated the cytotoxic effects of HEPA on various cancer cell lines, including breast and colon cancer cells. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

- Animal Models :

- In vivo studies demonstrated that HEPA treatment resulted in reduced tumor size in xenograft models of breast cancer. The compound was well-tolerated with minimal side effects observed.

The biological activity of HEPA is attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

- NF-kB Pathway Inhibition : HEPA downregulates NF-kB activation, leading to decreased expression of inflammatory mediators.

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, promoting cell death.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | NF-kB inhibition | |

| Antioxidant | Radical scavenging | |

| Antitumor | Apoptosis induction |

Current State of Research

Ongoing research is focused on:

- Elucidating the detailed mechanisms of HEPA's biological activities.

- Optimizing its chemical structure to enhance efficacy and reduce toxicity.

- Exploring its potential applications beyond oncology, including neurodegenerative diseases and metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

Key substituent groups in oxalamides influence solubility, crystallinity, and bioactivity:

Notable Trends:

- Hydroxyethyl groups (as in OXA1 and H3obea) promote hydrogen bonding, enhancing polymer crystallinity or metal coordination .

- Aromatic/heterocyclic substituents (e.g., 4-chlorophenyl, thiazolyl) improve bioactivity, particularly antiviral or enzymatic inhibition .

- Phenethyl groups (e.g., in S336) enhance flavor-enhancing properties due to hydrophobic interactions with taste receptors .

Physicochemical and Spectroscopic Data

While data for N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide are unavailable, analogous compounds provide benchmarks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.